molecular formula C9H8N2O2 B155734 4-Amino-2-methylisoindoline-1,3-dione CAS No. 2257-85-4

4-Amino-2-methylisoindoline-1,3-dione

Cat. No. B155734
CAS RN: 2257-85-4
M. Wt: 176.17 g/mol
InChI Key: MQJSMQLGNZNTFD-UHFFFAOYSA-N
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Patent
US06703391B2

Procedure details

A pressure reactor was charged with 2-methyl-4-nitro-1H-isoindole-1,3(2H)-dione (59.0 g, 0.286 mol), 1 L acetic acid, and 2 q 5% Pd/C. The reactor was pressurized to 48 psi hydrogen, and the exothermic reaction was complete in 2 hours. The catalyst was removed with hot filtration, and the filtrate combined with the contents of another reactor which contained 53.2 g of 3-nitrophthalimide under the same conditions. The acetic acid was removed at the rotovap, then the salt was cracked by adding 2 M ammonium hydroxide. The slurry was stirred 30 minutes; then filtered; washed with water, ethanol, and ether; and dried at the pump to give 91.4 g, 95% of the product.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10](=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-])=O)[C:3]1=[O:15].[H][H]>[Pd].C(O)(=O)C>[NH2:12][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[C:10](=[O:11])[N:2]([CH3:1])[C:3]2=[O:15]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
CN1C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
The catalyst was removed with hot filtration
CUSTOM
Type
CUSTOM
Details
the filtrate combined with the contents of another reactor
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed at the rotovap
ADDITION
Type
ADDITION
Details
by adding 2 M ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with water, ethanol, and ether
CUSTOM
Type
CUSTOM
Details
and dried at the pump

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C(N(C(C2=CC=C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 181.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.